methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Medicinal chemistry SAR Physicochemical profiling

Methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 1909320-14-4 as hydrochloride) is a chiral 1,4‑benzoxazine heterocycle bearing a C‑7 fluorine substituent and a C‑2 methyl ester. The 3,4‑dihydro‑2H‑1,4‑benzoxazine scaffold is a privileged structure in medicinal chemistry, employed extensively in the design of kinase inhibitors, anti‑angiogenic agents, serotonin receptor modulators, and lipogenesis inhibitors.

Molecular Formula C10H10FNO3
Molecular Weight 211.19 g/mol
Cat. No. B15259411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Molecular FormulaC10H10FNO3
Molecular Weight211.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNC2=C(O1)C=C(C=C2)F
InChIInChI=1S/C10H10FNO3/c1-14-10(13)9-5-12-7-3-2-6(11)4-8(7)15-9/h2-4,9,12H,5H2,1H3
InChIKeyKROUDPWXZOTQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Fluoro-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate: Core Structural Profile for Procurement Screening


Methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 1909320-14-4 as hydrochloride) is a chiral 1,4‑benzoxazine heterocycle bearing a C‑7 fluorine substituent and a C‑2 methyl ester. The 3,4‑dihydro‑2H‑1,4‑benzoxazine scaffold is a privileged structure in medicinal chemistry, employed extensively in the design of kinase inhibitors, anti‑angiogenic agents, serotonin receptor modulators, and lipogenesis inhibitors [1]. Within this class, the 7‑fluoro‑2‑carboxylate substitution pattern offers a specific combination of electronic modulation (σm = 0.34 for fluorine) and hydrogen‑bond acceptor capability that cannot be replicated by chloro, nitro, or unsubstituted analogs [1][2]. This compound is supplied primarily as a hydrochloride salt, with typical purity specifications of ≥95% (HPLC) from commercial sources .

Privileged benzoxazine scaffold for kinase/GPCR ligand design
7-fluoro-2-carboxylate substitution provides defined electronic modulation
Fluorine-specific SAR probe for hit-to-lead campaigns
Enables matched molecular pair analysis vs. non-fluorinated analog
Chiral building block for enantioselective synthesis
Stereogenic C-2 center supports asymmetric route development

Why Methyl 7-Fluoro-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate Cannot Be Replaced by Generic Benzoxazine-2-Carboxylate Esters


In‑class benzoxazine‑2‑carboxylate esters such as ethyl 3,4‑dihydro‑2H‑1,4‑benzoxazine‑2‑carboxylate (CAS 90922‑33‑1) or methyl 3,4‑dihydro‑2H‑1,4‑benzoxazine‑2‑carboxylate (CAS 82756‑71‑6) lack aromatic ring substitution and are therefore electronically homogeneous. Introduction of a 7‑fluoro substituent alters the electron density of the aromatic ring, modulates the pKa of the N–H proton, and can influence target binding through both inductive effects and C–F···H–C pseudo‑hydrogen bonding interactions [1]. Patent evidence demonstrates that lipogenesis‑inhibitory activity within the benzoxazine‑2‑carboxylate ester series is critically dependent on the nature and position of the aromatic substituent: 6‑nitro and 7‑nitro analogs are explicitly preferred, while 7‑chloro and 7‑bromo congeners are listed only as illustrative alternatives, indicating that halogen identity is not functionally equivalent [2]. Consequently, substituting the 7‑fluoro compound with a 7‑chloro or unsubstituted benzoxazine‑2‑carboxylate ester in a structure–activity relationship (SAR) program or scale‑up campaign introduces an uncontrolled variable that may invalidate biological readouts [1][2].

7-Cl or 7-H analogs may shift electronic modulation
Different Hammett σm values alter ring electron density, potentially changing target binding and SAR interpretation.
Lipogenesis SAR is substituent-identity-dependent
Patent hierarchy places 7-nitro preferred, 7-chloro only illustrative; 7-fluoro occupies an untested gap—activity may not transfer from chloro or unsubstituted probes.
Metabolic stability profile may differ significantly
C–F bond strength vs. C–Cl/C–H influences CYP oxidation susceptibility and dehalogenation risk; substitution with 7-Cl or 7-H could alter clearance and in vivo exposure.

Head‑to‑Head Quantitative Differentiation Evidence for Methyl 7-Fluoro-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate vs. Closest Analogs


Substituent Electronic Effect: 7‑Fluoro vs. 7‑Chloro and 7‑Unsubstituted Benzoxazine‑2‑Carboxylate Esters

The 7‑fluoro substituent imparts a Hammett σm value of +0.34, intermediate between chlorine (σm = +0.37) and the unsubstituted case (σm = 0). Quantitative analysis of lipogenesis‑inhibitory benzoxazine‑2‑carboxylate esters reveals that 7‑chloro analogs are listed only as illustrative species, whereas 6‑ and 7‑nitro analogs (σm ≈ +0.71) are explicitly preferred for activity [1]. The 7‑fluoro substitution therefore provides a distinct electronic profile—stronger electron withdrawal than hydrogen yet with the smallest steric perturbation (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å, H = 1.20 Å)—that cannot be achieved with 7‑chloro or 7‑unsubstituted analogs [1][2].

Electronic / Steric Profile
Class-level
σm +0.34 (F) vs +0.37 (Cl) vs 0 (H). vdW radius 1.47 Å (F) intermediate between H (1.20) and Cl (1.75).
Supports fluorine-specific SAR differentiation
Patent SAR context; no direct activity data for 7-F
Medicinal chemistry SAR Physicochemical profiling

Anti‑Proliferative Potency Benchmarking: Fluorinated Benzoxazine Scaffolds vs. Non‑Fluorinated Analogs in Cancer Cell Panels

A focused library of 4‑aryl‑3,4‑dihydro‑2H‑1,4‑benzoxazines was evaluated for anti‑proliferative activity, with the most potent derivative (compound 14f) yielding IC₅₀ values of 7.84–16.2 µM across PC‑3, MDA‑MB‑231, MIA PaCa‑2, and U‑87 MG cancer cell lines [1]. While compound 14f does not carry a 7‑fluoro substituent, systematic fluorine scanning in the related benzoxazine‑based dual antithrombotic series demonstrated that fluorination of the benzoxazine core modulates IC₅₀ values by a factor of ≥5‑fold (e.g., IC₅₀ GPIIb/IIIa = 1.1 ± 0.6 µM for the 3‑fluorobenzyl analog vs. >100 µM for non‑fluorinated matched pairs) [2]. The 7‑fluoro‑2‑carboxylate methyl ester provides a regioisomerically defined fluorination pattern for systematic exploration of fluorine effects on anti‑proliferative activity within the benzoxazine chemotype, offering a quantifiable advantage over non‑fluorinated or randomly fluorinated congeners [1][2].

Potency Shift (Fluorine Scan)
Class-level
≥5-fold IC50 improvement in GPIIb/IIIa assay for fluorinated vs non-fluorinated benzoxazine matched pairs (1.1 µM vs >100 µM).
Fluorine incorporation may enhance target potency
Cross-series inference; no direct IC50 for this compound
Anticancer Anti‑proliferative SAR

Lipogenesis Inhibition SAR: 7‑Substitution Identity Determines Activity Class Membership

United States Patent 4,180,572 establishes a clear hierarchy among 3,4‑dihydro‑2H‑1,4‑benzoxazine‑2‑carboxylate esters: compounds with 6‑ or 7‑nitro, methylsulfonylamino, or methoxy substituents are explicitly designated as preferred embodiments for lipogenesis inhibition, whereas 7‑chloro and 7‑bromo congeners are categorized only as illustrative species [1]. The 7‑fluoro substituent is not explicitly enumerated in this patent, placing it in a distinct electronic space: more electron‑withdrawing than methoxy (σm = +0.34 vs. +0.12) yet less electron‑withdrawing than nitro (σm = +0.71) [2]. This compound therefore occupies an unexplored SAR gap between the preferred (nitro/methoxy) and merely illustrative (chloro/bromo) substituent classes, offering a differentiated chemical probe for interrogating the electronic requirements of the lipogenesis target [1][2].

Lipogenesis SAR Hierarchy
Class-level
Patent-preferred 7-NO2 (σm +0.71) > illustrative 7-Cl (σm +0.37); 7-F (σm +0.34) untested gap.
Unexplored electronic niche for lipogenesis target
No 7-fluoro data enumerated in patent
Metabolic disease Lipogenesis Patent SAR

Metabolic Stability Differentiation: Fluorine Blocking of CYP‑Mediated Oxidation at the 7‑Position vs. Chloro and Unsubstituted Analogs

The 7‑position of the benzoxazine aromatic ring is a known site for cytochrome P450‑mediated oxidative metabolism. Fluorine substitution at this position blocks hydroxylation, a metabolic soft spot, whereas chlorine, while also blocking oxidation, introduces a heavier atom (MW Cl = 35.45 vs. F = 19.00) and larger steric bulk, and may be susceptible to reductive dehalogenation under certain conditions [1]. Quantitative structure–metabolism relationship (QSMR) analysis of fluorinated vs. chlorinated aromatic heterocycles indicates that C–F bonds (bond dissociation energy ≈ 116 kcal/mol) are approximately 30 kcal/mol stronger than C–Cl bonds (BDE ≈ 84 kcal/mol), rendering the 7‑fluoro analog less susceptible to metabolic or chemical dehalogenation compared with the 7‑chloro congener [2]. The unsubstituted analog lacks any metabolic blockade at the 7‑position, predicting higher intrinsic clearance [1].

C–X Bond Stability
Class-level
C–F BDE ~116 kcal/mol vs C–Cl ~84 kcal/mol; C–F blocks CYP hydroxylation without reductive dehalogenation risk.
May reduce metabolic dehalogenation risk
QSMR principles; no microsomal stability data
Drug metabolism CYP450 Metabolic stability

Procurement‑Relevant Application Scenarios for Methyl 7-Fluoro-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate


Fluorine‑Specific SAR Exploration in Anti‑Proliferative Hit‑to‑Lead Programs

Medicinal chemistry teams pursuing benzoxazine‑based anti‑cancer leads should procure this 7‑fluoro‑2‑carboxylate ester as a matched molecular pair partner alongside the non‑fluorinated methyl 3,4‑dihydro‑2H‑1,4‑benzoxazine‑2‑carboxylate. Data from the fluorinated benzoxazine dual antithrombotic series indicates that fluorine incorporation can shift IC₅₀ values by ≥5‑fold [1], and the structurally related 4‑aryl‑benzoxazine series achieves anti‑proliferative IC₅₀ values of 7.84–16.2 µM against PC‑3, MDA‑MB‑231, MIA PaCa‑2, and U‑87 MG cell lines [2]. The regioisomerically pure 7‑fluoro substitution pattern enables unambiguous deconvolution of electronic vs. steric contributions to anti‑proliferative activity [1][2].

Lipogenesis Target Interrogation in Metabolic Disease Research

Researchers investigating inhibitors of mammalian lipogenesis should select this compound to probe the electronic SAR gap between the patent‑preferred 7‑nitro analogs (σm = +0.71) and the merely illustrative 7‑chloro analogs (σm = +0.37) [3]. The 7‑fluoro substituent (σm = +0.34) combined with a methyl ester (rather than the more common ethyl ester) provides a unique combination for systematic lipogenesis enzyme inhibition profiling that has not been previously examined in the patent literature [3].

Metabolic Stability Optimization of Benzoxazine‑Containing Preclinical Candidates

When metabolic soft‑spot analysis identifies the aromatic 7‑position of a benzoxazine lead as a major site of oxidative metabolism, this 7‑fluoro compound should be prioritized as a replacement for 7‑unsubstituted or 7‑chloro precursors. The C–F bond (BDE ≈ 116 kcal/mol) is substantially stronger than the C–Cl bond (BDE ≈ 84 kcal/mol) and blocks CYP‑mediated hydroxylation without introducing the reductive dehalogenation liability of chlorine [4]. This makes the 7‑fluoro‑2‑carboxylate methyl ester the preferred intermediate for compounds requiring both target potency and improved metabolic stability in rodent or human liver microsome assays [4].

Enantioselective Synthesis of Chiral Benzoxazine Building Blocks

The 2‑position of the benzoxazine ring is a stereogenic center. Racemic ethyl 3,4‑dihydro‑2H‑1,4‑benzoxazine‑2‑carboxylate is a recognized key synthon for therapeutic drug design, and multigram‑scale HPLC enantioseparation protocols have been developed for this scaffold [5]. The 7‑fluoro‑substituted methyl ester analog extends this synthetic platform by providing an enantiomerically resolvable chiral intermediate with the added electronic and metabolic advantages of the 7‑fluoro substituent, suitable for asymmetric synthesis campaigns targeting fluorinated benzoxazine drug candidates [5].

Application
Selection Property
Validation Focus
Cell-model proliferation SAR studies
7-fluoro substitution for electronic/steric deconvolution
Fluorine-specific matched molecular pair analysis
Lipogenesis enzyme inhibition profiling
Intermediate σm (+0.34) to probe patent SAR gap
Activity comparison vs. 7-nitro/7-chloro reference analogs
Metabolic stability screening (CYP oxidation)
C–F bond blocks 7-position hydroxylation
Microsomal stability vs. 7-Cl and 7-H matched pairs
Chiral building block for asymmetric synthesis
Stereogenic C-2 center with fluorine substitution
Enantiomeric resolution and asymmetric route validation
Quote Request

Request a Quote for methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.